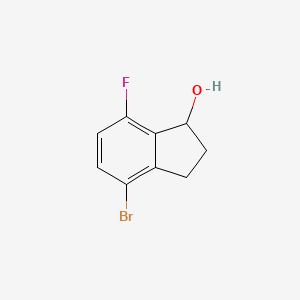

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Description

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, featuring bromine and fluorine substituents on the aromatic ring, and a hydroxyl group on the indane moiety

Properties

IUPAC Name |

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVVNRITLSLCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4-bromo-7-fluoro-1-indanone. One common method includes the use of sodium borohydride in isopropyl alcohol under an argon atmosphere. The reaction mixture is stirred at room temperature for a couple of hours, followed by evaporation of the solvent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Reduction: Various dehalogenated derivatives.

Substitution: Compounds with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

4-Bromo-7-fluoroindene: Lacks the dihydro and hydroxyl functionalities.

4-Bromo-7-fluoro-1-indanone: Precursor in the synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol.

Uniqueness

This compound is unique due to the combination of bromine and fluorine substituents along with a hydroxyl group on the indane framework. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structure with bromine and fluorine substituents along with a hydroxyl group, which influences its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H8BrFO. It is characterized by the presence of a hydroxyl group (-OH), which enhances its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in research and industry.

The biological activity of this compound is attributed to its interactions with enzymes and receptors. The presence of bromine and fluorine atoms may enhance its binding affinity to biological targets through halogen bonding. This interaction can modulate enzyme activity and influence metabolic pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

The compound's ability to inhibit fungal growth further underscores its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antibacterial Efficacy : A study conducted on various monomeric alkaloids included this compound in a panel of tests against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics .

- Fungal Inhibition : Another research project focused on the antifungal activity against Candida species showed that this compound could effectively reduce fungal viability in vitro .

- Cancer Cell Apoptosis : A recent investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis rates in MCF7 cells as assessed by flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.